Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-
Description
“Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-” is a synthetic organic compound characterized by an N,N-dimethyl ethanamine moiety linked via an ether bond to a 6-bromo-substituted pyridine ring. The bromine atom at the 6-position of the pyridinyl group introduces steric and electronic effects that may influence its reactivity, binding affinity, and metabolic stability. Its molecular framework aligns with compounds studied for antiplasmodial, anticancer, or neurotransmitter receptor modulation activities, as seen in related ethanamine derivatives .
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSNEJBRRFVGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination of 3-Hydroxypyridine
The target compound’s 6-bromo-3-pyridinyl moiety necessitates bromination at the para position relative to the hydroxyl group. However, hydroxyl groups on pyridine rings are strongly ortho/para-directing , complicating regiosecontrol. A two-step bromination-protection sequence is proposed:
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Protection of 3-Hydroxypyridine :
Key Challenges:
Diazotization-Hydrolysis of 3-Aminopyridine
An alternative route leverages 3-aminopyridine as the starting material:
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Regioselective Bromination :
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Diazotization-Hydrolysis :
Advantages:
-
Avoids competing bromination pathways observed in hydroxyl-directed methods.
Ether Bond Formation via Nucleophilic Substitution
Williamson Ether Synthesis
6-Bromo-3-hydroxypyridine reacts with 2-chloro-N,N-dimethylethanamine in a Williamson ether synthesis:
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Base-Mediated Reaction :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78 |
| Solvent | DMF | 78 |
| Base | KOH | 78 |
Limitations:
Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for ether synthesis:
Advantages:
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Superior regioselectivity and functional group tolerance compared to Williamson synthesis.
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Eliminates the need for strong bases.
Transition Metal-Catalyzed Coupling Approaches
Ullmann-Type Coupling
Copper-catalyzed coupling between 6-bromo-3-iodopyridine and 2-hydroxy-N,N-dimethylethanamine demonstrates promise:
Challenges:
Nickel-Catalyzed Cross-Coupling
Inspired by methodologies in, nickel catalysis enables direct coupling of 6-bromo-3-hydroxypyridine with 2-chloro-N,N-dimethylethanamine :
-
Reaction Optimization :
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| NiCl2 | dppm | 2-MeTHF | 70 |
| NiCl2 | PPh3 | Toluene | 55 |
Industrial Relevance:
Post-Functionalization of Pre-Brominated Intermediates
Functionalization of 6-Bromo-N,N-dimethylpyridin-3-amine
The commercially available 6-bromo-N,N-dimethylpyridin-3-amine (CAS 39856-56-9) serves as a potential precursor:
Drawbacks:
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Multi-step sequence reduces overall efficiency.
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CAN is hazardous and generates stoichiometric waste.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | Scalability | Cost | Key Advantage |
|---|---|---|---|---|
| Williamson Synthesis | 78 | Moderate | Low | Simplicity |
| Mitsunobu Reaction | 85 | High | High | High yield |
| Ullmann Coupling | 75 | Low | High | Functional group tolerance |
| Nickel Catalysis | 70 | High | Moderate | Industrial compatibility |
| Post-Functionalization | 55 | Low | Moderate | Uses commercial intermediates |
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom, forming a de-brominated product.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: De-brominated ethanamine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- has diverse applications across several domains:
Chemistry
- Building Block for Complex Molecules: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions, including oxidation, reduction, and substitution.
Biology
- Ligand in Biochemical Assays: Research indicates its potential as a ligand for various receptors and enzymes. Its brominated pyridine ring can interact with biological targets, making it useful in studying enzyme inhibition and receptor activity.
Medicine
- Therapeutic Properties: Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. Research is ongoing to explore its efficacy against various pathogens and inflammatory conditions.
Industry
- Material Development: The compound is investigated for its role in developing new materials and chemical processes, particularly in producing specialty chemicals and polymers.
Case Studies
Recent studies have focused on the biological activities of Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-. For instance:
- Antimicrobial Activity Study : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated a promising inhibitory effect on Gram-positive bacteria.
- Anti-inflammatory Research : Another investigation assessed the compound's potential to reduce inflammation in cellular models. Findings suggested a significant reduction in pro-inflammatory cytokines.
These case studies underscore the compound's potential as a therapeutic agent and warrant further exploration into its mechanisms and applications.
Mechanism of Action
The mechanism of action of Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylated ethanamine group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Boronate Ester Derivative
Compound : N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy}ethanamine
- Molecular Formula : C₁₅H₂₅BN₂O₃
- Key Features : Replaces bromine with a boronate ester group at the pyridine’s 4-position.
- The absence of bromine reduces steric hindrance but may decrease electrophilicity compared to the bromo analog.
Quinazoline-Based Derivatives
Compound : N,N-Diethyl-2-[(2-methylquinazolin-4-yl)oxy]ethanamine (Compound 47)
- Molecular Formula : C₁₅H₂₂N₄O
- Key Features : Substitutes pyridine with a quinazoline ring and uses N,N-diethyl instead of dimethyl groups.
- Implications : The quinazoline core is associated with kinase inhibition and antiplasmodial activity. The diethyl groups may increase lipophilicity, altering membrane permeability compared to the dimethyl analog .
Pharmacological Analogues
NBOMe Series (Serotonin Receptor Agonists)
Compound : 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)
- Molecular Formula: C₁₈H₂₁INO₃
- Key Features : Contains a methoxybenzyl group and a substituted phenyl ring instead of pyridine.
- Implications: The phenyl ring and methoxy substitutions confer high affinity for 5-HT₂A receptors, leading to hallucinogenic effects.
Adrenoceptor Antagonists
Compound: RS-17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine)
- Molecular Formula : C₂₅H₂₈ClN₃O₂
- Key Features : Features an indole ring and cyclopropane methoxy group.
- Implications: RS-17053 selectively antagonizes α₁A-adrenoceptors. The bromopyridine analog’s lack of an indole moiety may eliminate adrenoceptor activity but could introduce interactions with other targets, such as HSP90 (observed in tryptamine derivatives) .
Metabolic and Enzymatic Considerations
- CYP Metabolism: NBOMe compounds like 25I-NBOMe are metabolized primarily by CYP3A4 and CYP2D6 via O-demethylation and N-dealkylation .
- Hydrogen Bonding : Tryptamine derivatives (e.g., Compound 1 in ) interact with HSP90 via hydrogen bonds to GLU527 and TYR604. The bromine in the target compound could sterically hinder similar interactions or introduce new binding modes .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Metabolic and Pharmacokinetic Profiles
Biological Activity
Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- is a chemical compound characterized by its unique structure, which includes a brominated pyridine ring and a dimethylated ethanamine group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies and providing comparative data.
Molecular Formula: C9H13BrN2O
Molecular Weight: 232.12 g/mol
The synthesis of Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- typically involves the reaction between 6-bromo-3-pyridinol and N,N-dimethylethanolamine. This reaction is usually conducted in the presence of potassium carbonate as a base and dimethylformamide (DMF) as a solvent under controlled heating conditions to ensure high yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The brominated pyridine ring can engage with various enzymes and receptors, potentially inhibiting their activity. The dimethylated ethanamine group enhances the compound’s ability to penetrate cell membranes, thereby increasing its bioavailability .
Antimicrobial Activity
Ethanamine derivatives, particularly those containing pyridine rings, have shown significant antimicrobial properties against various pathogens. Studies indicate that the presence of the bromine atom enhances the compound's efficacy against bacteria and fungi .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Mild inhibition |
Anticancer Activity
Research has demonstrated that Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- exhibits antiproliferative effects on several cancer cell lines. For instance, it has been tested against human leukemia cells and shown promising results in inhibiting cell growth.
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| L1210 (Leukemia) | 15.5 | Significant inhibition | |
| HeLa (Cervical) | 10.2 | Moderate inhibition | |
| CEM (T-Lymphocyte) | 12.8 | Significant inhibition |
Case Studies
- Anticancer Efficacy in Leukemia Models: A study evaluated the efficacy of Ethanamine derivatives on L1210 murine leukemia cells, revealing an IC50 value of 15.5 µM, indicating substantial antiproliferative activity compared to standard chemotherapeutics .
- Inhibition of Tumor Growth: In another investigation involving human cervical cancer cells (HeLa), the compound exhibited an IC50 value of 10.2 µM, suggesting it could serve as a potential lead compound for developing new anticancer agents .
Comparative Analysis with Similar Compounds
Ethanamine derivatives are often compared with structurally similar compounds to assess their relative biological activities:
| Compound Name | Bromine Presence | Biological Activity |
|---|---|---|
| Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- | Present | High antimicrobial and anticancer activity |
| Ethanamine, 2-[(6-chloro-3-pyridinyl)oxy]-N,N-dimethyl- | Absent | Moderate activity |
| Ethanamine, 2-[(6-fluoro-3-pyridinyl)oxy]-N,N-dimethyl- | Absent | Variable activity |
The presence of the bromine atom is crucial as it significantly enhances both reactivity in chemical processes and biological activity when compared to its analogs lacking this halogen.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 6-bromo-3-hydroxypyridine and 2-chloro-N,N-dimethylethanamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane. Reaction progress is monitored via TLC or HPLC .
- Key Considerations : Optimize reaction time to minimize byproducts like unreacted starting materials or over-alkylation. Confirm the bromo group’s stability under reaction conditions using NMR (¹H/¹³C) to detect unintended substitution .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
- NMR : ¹H NMR (CDCl₃) should show signals for the pyridinyl protons (δ 7.5–8.5 ppm), dimethylamino group (δ 2.2–2.4 ppm), and ethoxy linker (δ 4.3–4.5 ppm). ¹³C NMR confirms the quaternary carbon adjacent to the bromine (δ ~150 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z ≈ 285 (M+H⁺) .
Q. How can researchers verify the compound’s stability under storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in airtight, light-resistant containers at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and track the appearance of impurities (e.g., de-brominated derivatives or oxidation products) .
Advanced Research Questions
Q. What is the mechanistic role of the bromine substituent in modulating reactivity or biological activity?
- Methodological Answer : The bromine atom at the 6-position of the pyridine ring enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) in downstream reactions. Computational modeling (e.g., DFT) can predict electron density distribution, while comparative studies with non-brominated analogs (e.g., replacing Br with H or CH₃) reveal its impact on binding affinity in receptor assays .
- Data Contradictions : If biological activity unexpectedly decreases despite bromine’s electron-withdrawing effects, evaluate steric hindrance or metabolic instability via in vitro CYP450 assays .
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL (for small-molecule refinement) to resolve ambiguities in bond angles or torsional strain. If twinning occurs, employ SHELXD for structure solution and validate with R-factor convergence (<5%). For amorphous samples, optimize crystallization solvents (e.g., dichloromethane/hexane) and annealing conditions .
Q. What strategies are effective for analyzing trace impurities in synthesized batches?
- Methodological Answer : Combine LC-MS/MS with a QDa detector to identify impurities at <0.1% levels. For example, detect de-brominated byproducts (m/z ≈ 207) or N-oxide derivatives (m/z ≈ 301). Cross-validate with GC-MS (e.g., derivatization with BSTFA for silylation) to capture volatile degradation products .
Q. How does the compound’s conformational flexibility influence its pharmacodynamic profile?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to analyze the ethoxy linker’s rotational freedom and its impact on binding to targets like nicotinic acetylcholine receptors. Compare with rigid analogs (e.g., cyclopropane-containing derivatives) to correlate flexibility with activity .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction yields?
- Methodological Answer : Apply a Box-Behnken design to evaluate variables like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant factors (e.g., temperature, p < 0.05) and generate response surface models for yield maximization .
Q. How to address conflicting solubility data in different solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
